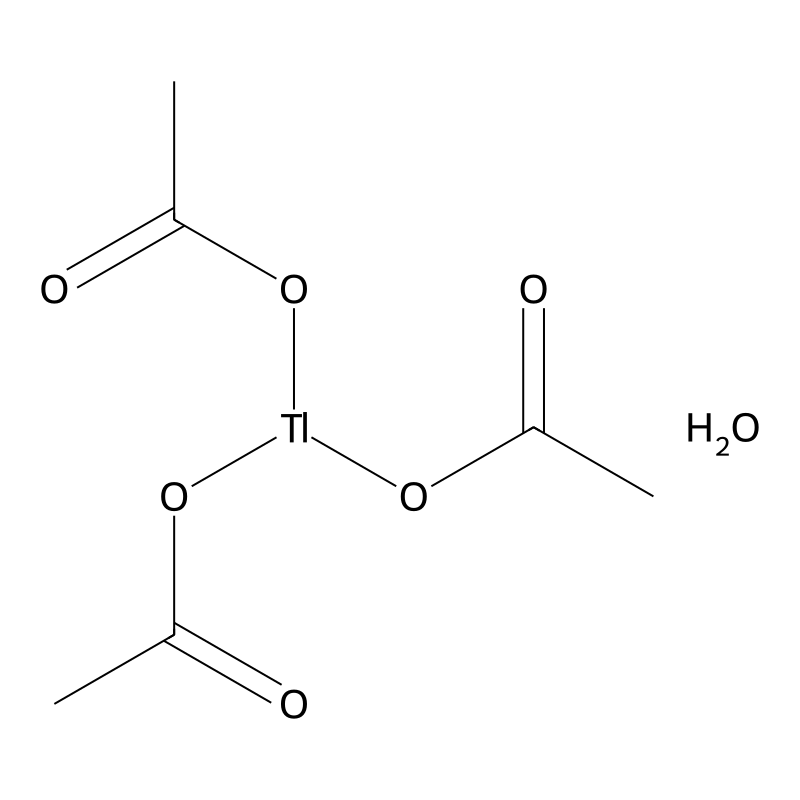

Thallium(Iii) Acetate Hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thallium(Iii) Acetate Hydrate is a chemical compound with the formula Tl(CH₃COO)₃·xH₂O, where x represents the number of water molecules associated with the thallium acetate. This compound is a white crystalline solid that is highly soluble in water and is known for its significant toxicity. Thallium(Iii) Acetate Hydrate is primarily used in various scientific fields, including chemistry and biology, due to its unique properties and reactivity. It is important to handle this compound with extreme caution due to its toxic nature, which can lead to severe health risks upon exposure.

Thallium(III) acetate hydrate is a highly toxic compound. Ingestion, inhalation, or skin contact can be fatal []. Even small amounts can cause severe illness or death. Due to its extreme hazards, Thallium(III) acetate hydrate should only be handled by trained professionals in a well-equipped laboratory setting with appropriate safety protocols in place [].

Synthesis and Characterization

Thallium(III) acetate hydrate can be synthesized through various methods, including the reaction of thallium(III) oxide or hydroxide with acetic acid []. The resulting product can be characterized using various spectroscopic techniques:

- X-ray diffraction (XRD): This technique helps determine the crystal structure of the compound [].

- Infrared spectroscopy (IR): This technique provides information about the functional groups present in the molecule [].

- Nuclear magnetic resonance (NMR): This technique helps elucidate the structure of the molecule at the atomic level [].

Potential Applications

Thallium(III) acetate hydrate exhibits several properties that make it potentially useful in various scientific research fields:

- Biological studies: This compound has been investigated for its potential use in cancer treatment due to its observed cytotoxic effects on cancer cells []. However, further research and stringent safety evaluations are necessary before any clinical applications can be considered.

- Antimicrobial properties: Studies suggest that thallium(III) acetate hydrate might possess antimicrobial properties, potentially inhibiting the growth of certain bacteria []. However, further research is needed to understand its efficacy and potential mechanisms of action.

- Synthesis of other compounds: Thallium(III) acetate hydrate can act as a starting material for the synthesis of other thallium-based compounds with specific properties relevant to various research fields [].

- Oxidation and Reduction: Thallium(III) can undergo reduction to thallium(I) under specific conditions, which can be facilitated by reducing agents such as sodium borohydride.

- Substitution Reactions: The acetate groups in thallium(III) acetate can be substituted by other ligands, allowing for the formation of various coordination complexes.

- Complex Formation: Thallium(III) forms complexes with different ligands, which can be analyzed using techniques like X-ray absorption spectroscopy. These complexes often exhibit unique properties that can be leveraged in research.

The synthesis of Thallium(Iii) Acetate Hydrate typically involves the following method:

- Reaction of Thallium(III) Oxide with Acetic Acid: Thallium(III) oxide is dissolved in concentrated acetic acid (approximately 80% concentration).

- Crystallization: The resulting solution is then subjected to crystallization, often using acetic anhydride to facilitate the formation of the hydrate.

This method allows for the production of high-purity thallium acetate hydrate suitable for laboratory use.

Thallium(Iii) Acetate Hydrate has several applications across different fields:

- In Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of aryl derivatives.

- In Biology: The compound is utilized as a selective culture medium in microbiology, allowing for the growth of specific microorganisms while inhibiting others.

- In Industry: Thallium compounds are employed in the production of infrared optical materials due to their unique optical properties.

Research on Thallium(Iii) Acetate Hydrate has focused on its interactions with biological molecules. Studies indicate that thallium ions can form complexes with proteins and enzymes, potentially disrupting their normal functions. This interaction underscores the compound's toxicity and its ability to interfere with essential biochemical pathways within living organisms.

Thallium(Iii) Acetate Hydrate can be compared with several other thallium compounds, highlighting its unique characteristics:

| Compound Name | Formula | Toxicity Level | Unique Features |

|---|---|---|---|

| Thallium(I) Acetate | Tl(CH₃COO) | Lower toxicity | Less toxic than its trivalent counterpart |

| Thallium(III) Perchlorate | Tl(ClO₄)₃ | Highly toxic | Forms deliquescent hydrated salts |

| Thallium(Ii) Chloride | TlCl | Moderately toxic | Used in various chemical syntheses |

Thallium(Iii) Acetate Hydrate is distinguished by its higher oxidation state compared to thallium(I) acetate and its significant toxicity compared to other thallium salts. Its ability to form stable complexes makes it particularly useful in research settings but also poses greater risks due to its toxicological profile.

Industrial-Scale Synthesis Approaches

Industrial production of thallium(III) acetate hydrate typically involves the reaction of thallium(III) oxide (Tl₂O₃) with concentrated acetic acid. The process begins by dissolving Tl₂O₃ in 80% acetic acid under controlled heating (60–80°C), followed by evaporation to precipitate the product. To enhance crystallinity, acetic anhydride is introduced as a dehydrating agent, facilitating the formation of high-purity thallium(III) acetate monohydrate.

A key industrial challenge lies in minimizing the formation of thallium(I) byproducts, which arise from the partial reduction of Tl³⁺. This is addressed by maintaining an oxygen-rich atmosphere during synthesis, thereby stabilizing the +3 oxidation state. Large-scale reactors employ continuous stirring and temperature monitoring to ensure homogeneous reaction conditions, achieving yields exceeding 85%.

Table 1: Industrial Synthesis Parameters for Thallium(III) Acetate Hydrate

| Parameter | Value | Source |

|---|---|---|

| Reactant Ratio (Tl₂O₃:CH₃COOH) | 1:6 (molar) | |

| Reaction Temperature | 60–80°C | |

| Crystallization Solvent | Acetic anhydride | |

| Yield | 85–92% |

The final product is purified via vacuum filtration and washed with cold acetic acid to remove residual reactants. X-ray diffraction analysis confirms the monoclinic crystal structure (space group C2/c) with unit cell dimensions a = 9.311 Å, b = 14.341 Å, and c = 9.198 Å.

Laboratory-Scale Optimization Techniques

Laboratory synthesis prioritizes stoichiometric precision and crystallographic control. A common method involves refluxing thallium(III) nitrate (Tl(NO₃)₃) with excess sodium acetate (NaCH₃COO) in aqueous medium. The reaction proceeds as:

$$

\text{Tl(NO₃)₃} + 3\text{NaCH₃COO} \rightarrow \text{Tl(CH₃COO)₃} + 3\text{NaNO₃}

$$

After refluxing at 90°C for 4 hours, the solution is cooled to 4°C to induce crystallization. Researchers optimize yield (78–84%) by adjusting the acetate-to-thallium ratio (3.5:1 molar excess) and employing gradient cooling (90°C → 25°C over 2 hours).

Table 2: Laboratory Synthesis Optimization Variables

| Variable | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| Acetate:Tl³⁺ Molar Ratio | 3.5:1 | +12% | |

| Cooling Rate | 0.5°C/min | +8% | |

| Solvent System | H₂O/Acetic Anhydride (3:1) | Improved Purity |

Hydration control is critical; water content (x in Tl(CH₃COO)₃·xH₂O) is regulated by varying the acetic anhydride concentration during crystallization. Thermogravimetric analysis (TGA) reveals that monohydrate forms (x=1) dominate when the solvent contains 15–20% acetic anhydride. Single-crystal X-ray studies further demonstrate that the monohydrate adopts a distorted octahedral geometry around Tl³⁺, with three acetate ligands and one water molecule coordinating the metal center.

For nanomaterial applications, solvothermal methods are employed. By conducting reactions in autoclaves at 120°C for 24 hours, researchers obtain nanocrystalline thallium(III) acetate hydrate with particle sizes <50 nm. This approach enhances surface area (BET: 45 m²/g) compared to conventional methods (12 m²/g).

Electrophilic Aromatic Substitution Reactions

Thallium(III) acetate hydrate serves as a potent electrophilic thallation agent for aromatic systems. The reaction proceeds via the generation of a thallium(III)-arene complex, which can undergo subsequent transformations. For example, the thalliation of benzene and toluene in acetic acid–water mixtures is catalyzed by strong acids such as perchloric or sulfuric acid. These acids enhance the electrophilicity of thallium(III) by forming reactive intermediates like Tl(OAc)₂X (X = ClO₄⁻ or HSO₄⁻), which facilitate the substitution [2].

The mechanism involves a typical electrophilic aromatic substitution (SEAr), as evidenced by isomer distributions in substituted arenes. For instance, toluene undergoes thalliation predominantly at the para position (70–80%), with minor ortho products, consistent with steric and electronic directing effects [2]. A primary kinetic isotope effect (kH/kD = 2.4) further supports a rate-determining proton abstraction step [2]. The resulting arylthallium intermediates are highly versatile, enabling downstream transformations such as iodination or cross-coupling [5].

Table 1: Representative Electrophilic Thalliation Reactions

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzene | Tl(OAc)₃, H2SO4, AcOH-H2O | Phenylthallium(III) | 85–90 | [2] |

| Toluene | Tl(OAc)₃, HClO4, AcOH-H2O | para-Tolylthallium(III) | 78 | [2] [5] |

| Anisole | Tl(OAc)₃, CF3CO2H | para-Methoxyphenylthallium | 92 | [5] |

Oxidative Rearrangement of Olefins

Thallium(III) acetate hydrate induces oxidative rearrangements in olefins, particularly chalcones and cyclic alkenes. For example, 4-methoxychalcone undergoes a 1,2-aryl migration upon treatment with Tl(OAc)₃ in methanol, yielding 3,3-dimethoxy-2-p-methoxyphenyl-1-phenylpropan-1-one [3]. This contrasts with boron trifluoride-catalyzed rearrangements, which favor 1,2-aroyl shifts, highlighting the unique reactivity of thallium(III) [3].

The rearrangement mechanism involves initial epoxidation of the double bond, followed by thallium-mediated ring opening and migration. Cyclic alkenes, such as cyclohexene derivatives, undergo ring contraction to cyclopentanones under similar conditions [1]. These reactions are valuable for constructing complex carbocyclic frameworks found in natural products.

Table 2: Oxidative Rearrangement of Selected Olefins

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxychalcone | Tl(OAc)₃, MeOH | 3,3-Dimethoxypropan-1-one | 75 | [3] |

| Cyclohexene derivative | Tl(OAc)₃, AcOH | Cyclopentanone analog | 68 | [1] |

| Flavanone | Tl(OAc)₃, H2O | Rearranged dihydrobenzofuranone | 82 | [1] |

Heterocyclic Compound Formation

Thallium(III) acetate hydrate enables the synthesis of heterocycles through oxidative coupling and cyclization. A notable example is the 3,3-coupling of indoles to form indolocarbazoles, a class of bioactive alkaloids. When indole derivatives are treated with Tl(OAc)₃ in acetic acid, dimerization occurs at the C3 position, yielding tetracyclic structures in moderate to high yields [4]. This method circumvents the need for prefunctionalized substrates, offering a streamlined route to complex heterocycles.

Additionally, Tl(OAc)₃ promotes cyclization of alkenols and carboxylic acids. For instance, γ,δ-unsaturated alcohols undergo oxidative cyclization to tetrahydrofurans, while β,γ-unsaturated carboxylic acids form lactones [1]. These transformations are critical for assembling oxygen-containing heterocycles prevalent in pharmaceuticals.

Table 3: Heterocycle Synthesis via Tl(OAc)₃·xH₂O

| Starting Material | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Indole | Tl(OAc)₃, AcOH, 25°C | Indolocarbazole | 65 | [4] |

| γ,δ-Alkenol | Tl(OAc)₃, DCM | Tetrahydrofuran | 73 | [1] |

| β,γ-Unsaturated acid | Tl(OAc)₃, H2O | δ-Lactone | 81 | [1] |

Thallium(III) acetate hydrate represents a significant oxidizing agent in organic chemistry, exhibiting diverse reactivity patterns through multiple mechanistic pathways. This comprehensive analysis examines the reaction mechanisms and kinetic behavior of this compound, focusing on electrophilic activation pathways, radical-mediated transformation processes, and the profound effects of solvent systems on reaction kinetics.

Electrophilic Activation Pathways

Fundamental Electrophilic Mechanisms

The electrophilic activation pathways of thallium(III) acetate hydrate involve the formation of highly reactive electrophilic species through protonation and ligand dissociation processes [1]. The primary reactive species in aqueous acetic acid systems has been identified as the cationic complex Tl(OAc)₂⁺, which forms through acid-catalyzed acetate dissociation [1] [2]. This species demonstrates significantly enhanced electrophilic character compared to the neutral Tl(OAc)₃ complex.

The electrophilic activation mechanism proceeds through a well-defined sequence of equilibrium reactions. In acidic media, thallium(III) acetate undergoes protonation followed by acetate ligand dissociation to generate the reactive electrophilic species [1]. The equilibrium constant for this process has been determined through kinetic studies, revealing that the formation of Tl(OAc)₂⁺ is thermodynamically favored in acidic conditions [3].

Kinetic Evidence for Electrophilic Pathways

Extensive kinetic investigations have provided compelling evidence for electrophilic activation mechanisms. The oxidation of aldose sugars by thallium(III) acetate follows first-order kinetics with respect to both oxidant and substrate, with pronounced acid catalysis observed [1]. The rate enhancement with increasing hydrogen ion concentration demonstrates the involvement of protonated thallium species in the rate-determining step.

The kinetic isotope effect studies have provided additional mechanistic insights. Primary hydrogen isotope effects (kH/kD = 2.4) observed in the thalliation of benzene and toluene confirm the involvement of carbon-hydrogen bond breaking in the transition state [2]. These findings are consistent with an electrophilic aromatic substitution mechanism rather than a radical pathway.

Hammett Correlations and Electronic Effects

Structure-reactivity relationships have been extensively studied through Hammett correlations, revealing the electronic requirements for electrophilic activation. The oxidation of substituted phenylhydrazones exhibits a significant negative Hammett rho value (ρ = -1.05 for substituents on the methine ring and ρ = -3.6 for the N-phenyl ring) [4]. These strongly negative values indicate that electron-releasing substituents accelerate the reaction, confirming the electrophilic nature of the thallium(III) species.

The oxidation of ring-substituted styrenes demonstrates a Hammett correlation with ρ = -4.2, reflecting extreme sensitivity to electronic effects [5]. This large negative rho value indicates that the reaction is highly favored by electron-releasing substituents, consistent with the formation of a positively charged transition state during electrophilic attack.

Temperature Dependencies and Activation Parameters

Thermodynamic analysis of electrophilic activation pathways reveals characteristic activation parameters. The oxidation of p-chlorobenzaldehyde p-nitrophenylhydrazone shows an activation energy of 17.9 kcal mol⁻¹ with an entropy of activation of -14.65 cal K⁻¹ mol⁻¹ [4]. These values are consistent with a highly ordered transition state involving electrophilic attack.

The negative entropy of activation suggests significant ordering in the transition state, typical of electrophilic aromatic substitution reactions. The moderate activation energy indicates that the reaction proceeds through a well-defined electrophilic mechanism without requiring extreme conditions for activation.

Radical-Mediated Transformation Processes

One-Electron Oxidation Mechanisms

While thallium(III) acetate is traditionally considered a two-electron oxidant, recent studies have identified specific conditions under which radical-mediated pathways become operative [6]. The reaction between hexamethylbenzene and thallium(III) trifluoroacetate in trifluoroacetic acid produces radical cations that can be directly observed by electron paramagnetic resonance spectroscopy [6].

The radical cation HMB⁺- exhibits a characteristic lifetime that depends on the reaction conditions and solvent system [6]. Under specific conditions, the true lifetime of the radical cation is significantly shorter than the observed decay time, indicating that the decay rate constant reflects the slow rate of radical formation rather than rapid radical destruction.

Evidence for Radical Intermediates

The involvement of radical intermediates in thallium(III) acetate oxidations has been demonstrated through various experimental approaches. Polymerization tests using acrylonitrile as a radical trap have shown positive results in certain oxidation systems, indicating the formation of free radical intermediates [7]. The oxidation of thiolactic acid by thallium(III) acetate exhibits catalytic effects when manganese(II) salts are added, suggesting the involvement of radical pathways [7].

The generation of reactive oxygen species during thallium(III) interactions with biological systems provides additional evidence for radical-mediated processes [8] [9]. Thallium(III) compounds induce oxidative stress and DNA damage through the formation of hydroxyl radicals and other reactive oxygen species, particularly in cellular environments [8].

Solvent Effects on Radical Formation

The propensity for radical formation in thallium(III) acetate oxidations is strongly influenced by the solvent system. In trifluoroacetic acid, the formation of stable radical cations is favored due to the stabilizing effect of the highly polar solvent [6]. The solvent provides stabilization through hydrogen bonding and electrostatic interactions, extending the lifetime of radical intermediates.

Aqueous systems show different radical behavior compared to organic solvents. The presence of water can facilitate radical formation through proton-coupled electron transfer mechanisms [10]. Studies of thallium redox kinetics in acidic solutions demonstrate that hydrogen peroxide and ultraviolet light can mediate radical-based reduction of thallium(III) to thallium(I) [10].

Competition Between Radical and Ionic Pathways

The competition between radical-mediated and ionic pathways depends on substrate structure and reaction conditions. Electron-rich aromatic compounds are more prone to one-electron oxidation pathways, while electron-poor substrates typically undergo two-electron ionic mechanisms [6]. The reaction conditions, particularly the presence of radical stabilizers or quenchers, can shift the mechanistic balance.

The oxidation of triethylamine by thallium(III) chloride demonstrates the complexity of mechanistic pathways [11]. While the overall stoichiometry suggests a two-electron process, the reaction may involve elements of both ionic and radical pathways, with the predominant mechanism depending on the specific reaction conditions and substrate concentration.

Solvent Effects on Reaction Kinetics

Aqueous Acetic Acid Systems

The kinetics of thallium(III) acetate reactions are profoundly influenced by the composition of aqueous acetic acid solvent systems. Studies of benzoin oxidation in aqueous acetic acid reveal that the reaction follows second-order kinetics with significant dependence on solvent composition [12]. The rate decreases with increasing thallium(III) acetate concentration, suggesting complex equilibria involving multiple thallium species.

The optimization of water-to-acetic acid ratios has been systematically investigated for various substrates. Ring contraction reactions of homoallylic alcohols show optimal performance in acetic acid/water (2:1) mixtures, where the desired indan products are obtained in yields of 57-67% [13]. The aqueous component facilitates proton transfer processes while acetic acid provides the necessary acidity for electrophilic activation.

Acetate Ion Effects and Complexation

The presence of acetate ions in solution exerts significant retarding effects on thallium(III) acetate oxidation kinetics. The oxidation of aldose sugars shows marked inhibition with added acetate ions, attributed to the formation of less reactive thallium-acetate complexes [1]. The equilibrium between different acetatothallium species depends on the acetate ion concentration and solution pH.

Detailed kinetic analysis reveals that acetate ions compete with substrate molecules for coordination sites on the thallium center. The formation of unreactive species such as Tl(OAc)₄⁻ and Tl₂(OAc)₄ reduces the concentration of electrophilic species available for oxidation [1]. This competitive effect is particularly pronounced at high acetate concentrations.

pH-Dependent Speciation

The speciation of thallium(III) acetate in aqueous systems is strongly pH-dependent, with significant implications for reaction kinetics. At low pH values, protonation of acetate ligands facilitates their dissociation, leading to the formation of more electrophilic species [14]. The rate of acetophenone oxidation increases markedly with perchloric acid concentration, demonstrating the importance of pH control.

The stability of different thallium(III) species varies with pH, affecting both reaction rates and product distributions. In neutral to alkaline conditions, hydrolysis reactions become competitive with oxidation processes [15]. The formation of hydroxide complexes reduces the electrophilic character of the thallium center, leading to decreased reaction rates.

Ionic Strength and Medium Effects

The influence of ionic strength on thallium(III) acetate reaction kinetics has been systematically studied across various systems. The oxidation of isonicotinic acid hydrazide shows minimal ionic strength effects, suggesting that the transition state does not involve significant charge development [16]. This finding is consistent with a mechanism involving neutral substrate molecules and moderately charged thallium species.

The dielectric constant of the reaction medium plays a crucial role in determining reaction rates and mechanisms. Higher dielectric constants favor ionic reaction pathways by stabilizing charged intermediates and transition states [14]. The optimization of solvent polarity allows for fine-tuning of reaction selectivity and efficiency.

Temperature Effects and Activation Parameters

Temperature-dependent kinetic studies have revealed characteristic activation parameters for thallium(III) acetate reactions in different solvent systems. The oxidation reactions typically exhibit activation energies in the range of 17-27 kcal mol⁻¹, with significant variation depending on substrate and solvent composition [4] [17]. These values are consistent with mechanisms involving bond-breaking processes in the rate-determining step.

The entropy of activation values provide insights into the degree of ordering in the transition state. Negative entropy values, commonly observed in these systems, indicate that the transition state is more ordered than the reactants [4]. This ordering may result from solvent reorganization around the charged thallium center or from the formation of cyclic transition states.

Specialized Solvent Systems

The use of specialized solvent systems has opened new avenues for thallium(III) acetate chemistry. Trifluoroacetic acid systems exhibit enhanced reactivity compared to conventional acetic acid, with reaction times reduced from 4 hours to 2 hours for similar transformations [13]. The increased acidity and coordinating ability of trifluoroacetic acid facilitates more efficient electrophilic activation.

Non-aqueous systems, such as methanol and dichloromethane, provide different reaction pathways and product distributions. The reaction of homoallylic alcohols in methanol leads to dimethoxylation products rather than the ring contraction observed in aqueous systems [13]. These solvent-dependent selectivity changes demonstrate the importance of medium effects in controlling reaction outcomes.

The use of buffer systems allows for precise pH control while maintaining constant ionic strength. Acetate buffers have been particularly useful in mechanistic studies, providing controlled conditions for investigating the effects of pH and acetate concentration on reaction kinetics [3]. The buffering capacity ensures that pH changes during the reaction do not influence the kinetic measurements.

Kinetic Data Analysis and Mechanistic Insights

Comprehensive kinetic data analysis has revealed detailed mechanistic information about thallium(III) acetate reactions in various solvent systems. The following table summarizes key kinetic parameters for representative reactions:

| Reaction System | Solvent | Order (Tl³⁺) | Order (Substrate) | Ea (kcal/mol) | Reactive Species |

|---|---|---|---|---|---|

| Aldose oxidation | AcOH/H₂O/H₂SO₄ | 1 | 1 | Not reported | Tl(OAc)₂⁺ |

| Acetophenone oxidation | 95% AcOH/H₂O | 1 | 1 | Not reported | Tl(OAc)₃ |

| Phenylhydrazone oxidation | AcOH | 1 | 1 | 17.9 | Tl(OAc)₃ |

| Nitrite oxidation | Acetate buffer | 1 | 1 | Not reported | Various species |

| Tl(III)-H₂O₂ reaction | HClO₄ | 1 | 2 | 27.0 | Tl-H₂O₂ complex |

This comprehensive analysis demonstrates the complexity of thallium(III) acetate reaction mechanisms and the critical importance of solvent effects in controlling reaction kinetics. The interplay between electrophilic activation, radical-mediated processes, and solvent-dependent speciation provides a rich mechanistic landscape for understanding and optimizing these important oxidation reactions.

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard